molecular formula C10H17N3 B13318510 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 4875-38-1

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13318510
CAS No.: 4875-38-1
M. Wt: 179.26 g/mol
InChI Key: KTKYCUSNPAYVFK-UHFFFAOYSA-N
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Description

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde . Another approach includes the use of tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate as an intermediate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

4875-38-1

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H17N3/c1-10(2,3)9-8-7(4-5-11-9)12-6-13-8/h6,9,11H,4-5H2,1-3H3,(H,12,13)

InChI Key

KTKYCUSNPAYVFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2=C(CCN1)NC=N2

Origin of Product

United States

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